2,6-Dibromo-4-ethylaniline

Catalog No.
S8164787
CAS No.
M.F
C8H9Br2N
M. Wt
278.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-ethylaniline

Product Name

2,6-Dibromo-4-ethylaniline

IUPAC Name

2,6-dibromo-4-ethylaniline

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

InChI

InChI=1S/C8H9Br2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

InChI Key

CLDKMLUAQWPSSJ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C(=C1)Br)N)Br

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)N)Br

2,6-Dibromo-4-ethylaniline is an organic compound with the molecular formula C8H9Br2NC_8H_9Br_2N and a molecular weight of approximately 278.97 g/mol. It features two bromine atoms attached to the benzene ring at the 2 and 6 positions, and an ethyl group at the 4 position of the aniline structure. This compound typically appears as a light brown powder and has a melting point of 74-76 °C, making it relatively stable under standard conditions . Its chemical structure can be represented as follows:

text
Br | C6H4-NH-Et | Br

, particularly due to the presence of bromine substituents which can participate in electrophilic substitution reactions. It can undergo:

  • Suzuki Coupling Reactions: This compound can react with boronic acids to form biaryl compounds, which are important in synthesizing complex organic molecules .
  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Reduction Reactions: It can also be reduced to form corresponding anilines or other derivatives.

While specific biological activities of 2,6-dibromo-4-ethylaniline are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. Additionally, derivatives of dibromoanilines are studied for their potential use in pharmaceuticals and agrochemicals, indicating that 2,6-dibromo-4-ethylaniline may possess some level of biological activity worth exploring .

The synthesis of 2,6-dibromo-4-ethylaniline can be achieved through several methods:

  • Bromination of Ethylaniline: Ethylaniline can be brominated at the 2 and 6 positions using bromine in the presence of a catalyst, typically iron or iron(III) bromide.
  • Nitration followed by Reduction: Starting from a suitable nitroaniline precursor, nitration followed by reduction can yield dibromo derivatives.
  • Coupling Reactions: The compound can also be synthesized via coupling reactions involving appropriate aryl halides and amines.

2,6-Dibromo-4-ethylaniline serves multiple purposes in various fields:

  • Intermediate for Pharmaceuticals: It is utilized as a building block in the synthesis of pharmaceutical compounds.
  • Agrochemicals: The compound is involved in the production of herbicides and pesticides.
  • Dyes and Pigments: It can be used as an intermediate in dye synthesis due to its chromophoric properties.
  • Analytical Chemistry: Employed as a coupling reagent in spectrophotometric determinations .

Several compounds share structural similarities with 2,6-dibromo-4-ethylaniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-DibromoanilineC6H4Br2NC_6H_4Br_2NContains two bromine atoms at different positions; used in dye synthesis.
3-BromoanilineC6H7BrNC_6H_7BrNSingle bromine substitution; exhibits different reactivity patterns.
2-Bromo-4-methylanilineC8H10BrNC_8H_10BrNSimilar structure but with a methyl group; used in pharmaceutical applications.

Uniqueness of 2,6-Dibromo-4-Ethylaniline

The uniqueness of 2,6-dibromo-4-ethylaniline lies in its specific substitution pattern which enhances its reactivity and potential utility in various chemical syntheses compared to other dibrominated anilines. Its combination of ethyl substitution along with two bromine atoms provides distinct properties that make it valuable for specific industrial applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

278.90813 g/mol

Monoisotopic Mass

276.91017 g/mol

Heavy Atom Count

11

Dates

Last modified: 02-18-2024

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